2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxazinone core with a nitro group at the 7th position and a 4-methylpiperazinoethyl substituent at the 2nd position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazinone core.
Introduction of the Nitro Group: The nitro group is introduced at the 7th position through nitration reactions using reagents such as nitric acid and sulfuric acid.
Attachment of the 4-Methylpiperazinoethyl Group: The final step involves the alkylation of the benzoxazinone core with 4-methylpiperazine and an appropriate alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzoxazinone core can participate in substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzoxazinones: Substitution reactions yield various substituted benzoxazinones depending on the reagents used.
Scientific Research Applications
2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
α-Alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles: These compounds contain a piperazine moiety and exhibit similar antifungal activities.
4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines: These compounds share structural similarities and are used in similar applications.
Uniqueness
2-[2-(4-methylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-17-6-8-18(9-7-17)5-4-13-15(20)16-12-3-2-11(19(21)22)10-14(12)23-13/h2-3,10,13H,4-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOHLOVZXPKZEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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